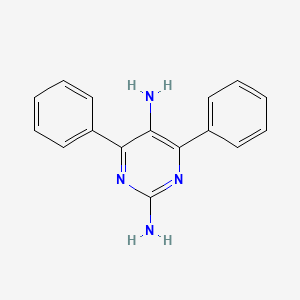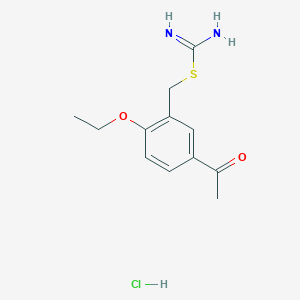
4,6-diphenyl-2,5-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-diphenyl-2,5-pyrimidinediamine, also known as DPPD, is a chemical compound with various applications in scientific research. It is a heterocyclic compound that contains two phenyl rings and a pyrimidine ring. DPPD is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
Wirkmechanismus
4,6-diphenyl-2,5-pyrimidinediamine acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also prevents the formation of new free radicals by inhibiting the oxidation of other molecules. 4,6-diphenyl-2,5-pyrimidinediamine has been found to be effective in scavenging various free radicals, including peroxyl, alkoxyl, and hydroxyl radicals.
Biochemical and Physiological Effects:
4,6-diphenyl-2,5-pyrimidinediamine has been found to have several biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and prevent lipid peroxidation. 4,6-diphenyl-2,5-pyrimidinediamine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 4,6-diphenyl-2,5-pyrimidinediamine has been shown to have neuroprotective effects and can prevent the death of neurons due to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-diphenyl-2,5-pyrimidinediamine has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4,6-diphenyl-2,5-pyrimidinediamine is also highly soluble in organic solvents, making it easy to use in various assays. However, there are some limitations to its use. 4,6-diphenyl-2,5-pyrimidinediamine can interfere with some assays that rely on the production of free radicals, and its antioxidant properties can also interfere with the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4,6-diphenyl-2,5-pyrimidinediamine in scientific research. One potential area of research is the use of 4,6-diphenyl-2,5-pyrimidinediamine as a therapeutic agent for various diseases that are associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, 4,6-diphenyl-2,5-pyrimidinediamine could be used in the development of new antioxidants and stabilizers for the polymer industry. Further research is needed to fully understand the potential applications of 4,6-diphenyl-2,5-pyrimidinediamine in scientific research.
Conclusion:
In conclusion, 4,6-diphenyl-2,5-pyrimidinediamine is a heterocyclic compound that has several applications in scientific research. Its antioxidant properties make it a useful compound for studying oxidative stress and free radical-induced damage to cells. 4,6-diphenyl-2,5-pyrimidinediamine has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of 4,6-diphenyl-2,5-pyrimidinediamine in various fields.
Synthesemethoden
The synthesis of 4,6-diphenyl-2,5-pyrimidinediamine involves several steps, including the condensation of 2-aminopyrimidine with benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The product is then treated with nitric acid to obtain 4,6-diphenyl-2,5-pyrimidinediamine. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4,6-diphenyl-2,5-pyrimidinediamine has been extensively used in scientific research due to its antioxidant properties. It has been used as a radical scavenger in various biochemical assays to study the oxidative stress and free radical-induced damage to cells. 4,6-diphenyl-2,5-pyrimidinediamine has also been used as a stabilizer in the polymer industry to prevent the degradation of polymers due to oxidation.
Eigenschaften
IUPAC Name |
4,6-diphenylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-13-14(11-7-3-1-4-8-11)19-16(18)20-15(13)12-9-5-2-6-10-12/h1-10H,17H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOEMTUMNSDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diphenylpyrimidine-2,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)

![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)